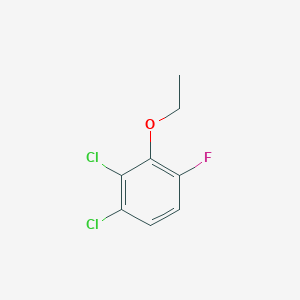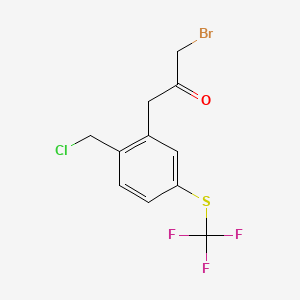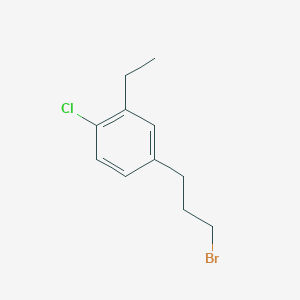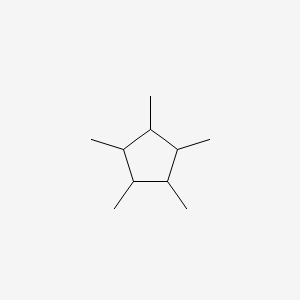
1,2-Dichloro-3-ethoxy-4-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-3-ethoxy-4-fluorobenzene is an organic compound with the molecular formula C8H7Cl2FO. It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms, one ethoxy group, and one fluorine atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dichloro-3-ethoxy-4-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the ethoxylation of 1,2-dichloro-4-fluorobenzene using ethyl alcohol in the presence of a catalyst. The reaction typically requires controlled temperatures and an acidic or basic catalyst to facilitate the substitution.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dichloro-3-ethoxy-4-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: Products include dihydro derivatives and other reduced forms.
Aplicaciones Científicas De Investigación
1,2-Dichloro-3-ethoxy-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Dichloro-3-ethoxy-4-fluorobenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, forming intermediates that can further react to yield substituted products. The pathways involved include the formation of benzenonium intermediates and subsequent proton removal to restore aromaticity.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dichloro-4-ethoxy-3-fluorobenzene
- 1,3-Dichloro-4-fluorobenzene
- 2,4-Dichloro-1-fluorobenzene
Uniqueness
1,2-Dichloro-3-ethoxy-4-fluorobenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties compared to other similar compounds
Propiedades
Fórmula molecular |
C8H7Cl2FO |
|---|---|
Peso molecular |
209.04 g/mol |
Nombre IUPAC |
1,2-dichloro-3-ethoxy-4-fluorobenzene |
InChI |
InChI=1S/C8H7Cl2FO/c1-2-12-8-6(11)4-3-5(9)7(8)10/h3-4H,2H2,1H3 |
Clave InChI |
AENJLMFQFKQTCX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1Cl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(Tert-butyl) 8-ethyl (7S,8S)-1-oxaspiro[4.5]decane-7,8-dicarboxylate](/img/structure/B14043153.png)
![ethyl (2E)-3-[2-amino-5-(benzylsulfanyl)phenyl]prop-2-enoate](/img/structure/B14043154.png)




![6-bromo-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide](/img/structure/B14043185.png)




![(2S,2'S)-3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-aminopropanoic acid) 2hcl](/img/structure/B14043226.png)

